1-Acetyl-4-(4-fluorophenyl)piperidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a nitrogen-containing heterocyclic compound that is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine to form 4-(4-fluorophenyl)piperidine. This intermediate is then acetylated using acetic anhydride to yield 1-acetyl-4-(4-fluorophenyl)piperidine. Finally, the carboxylation of this compound is carried out using carbon dioxide under high pressure and temperature to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1-acetyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-acetyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperidine: A related compound with similar structural features but lacking the acetyl and carboxylic acid groups.
1-acetyl-4-piperidinecarboxylic acid: Similar structure but without the fluorophenyl group.
1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylic acid: Contains a sulfonyl group instead of an acetyl group.
Uniqueness
The fluorophenyl group also enhances its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H16FNO3 |
---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
1-acetyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16FNO3/c1-10(17)16-8-6-14(7-9-16,13(18)19)11-2-4-12(15)5-3-11/h2-5H,6-9H2,1H3,(H,18,19) |
InChI Key |
RGDOXQHZZDMCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.